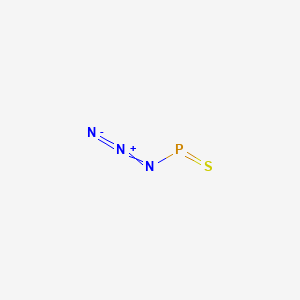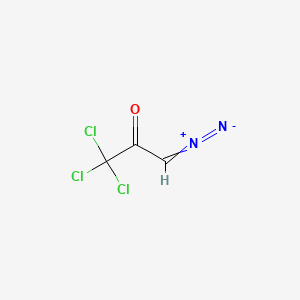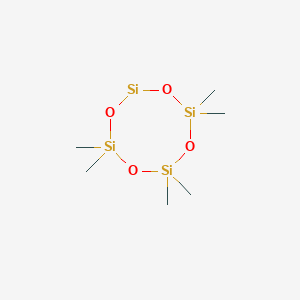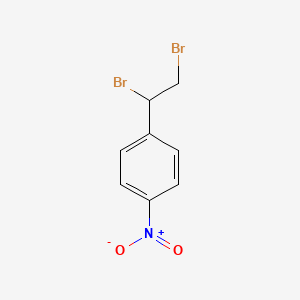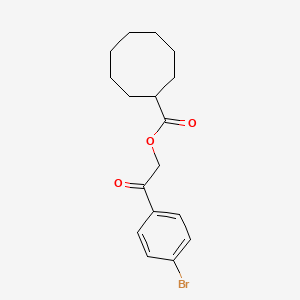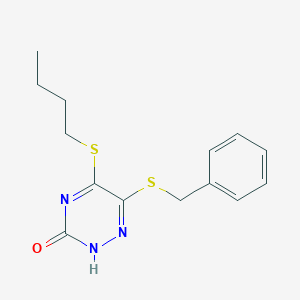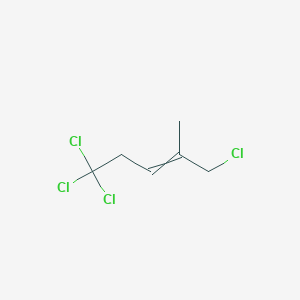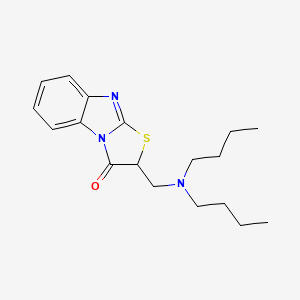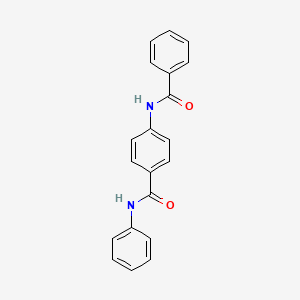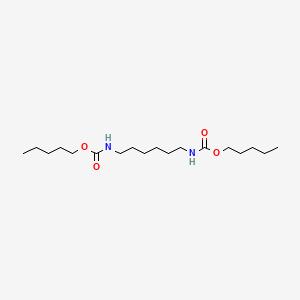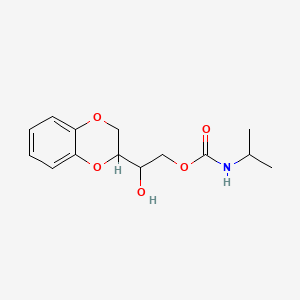
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate is a chemical compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse pharmacological activities, including cardiovascular and central nervous system effects. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate typically involves the reaction of 1,4-benzodioxane with appropriate reagents to introduce the hydroxyethyl and isopropylcarbamate groups. One common method involves the reaction of 1,4-benzodioxane with ethylene oxide to form 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl ether, followed by the reaction with isopropyl isocyanate to introduce the isopropylcarbamate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbamate group, converting it to amines.
Substitution: The benzodioxane ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzodioxane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on cardiovascular and central nervous systems.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxane: A parent compound with similar structural features.
2-(1,4-Benzodioxan-2-yl)ethanol: A related compound with a hydroxyethyl group.
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethylamine: A derivative with an amine group instead of a carbamate.
Uniqueness
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl isopropylcarbamate is unique due to the presence of both hydroxyethyl and isopropylcarbamate groups, which confer distinct chemical and pharmacological properties.
Eigenschaften
CAS-Nummer |
13887-59-7 |
|---|---|
Molekularformel |
C14H19NO5 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H19NO5/c1-9(2)15-14(17)19-7-10(16)13-8-18-11-5-3-4-6-12(11)20-13/h3-6,9-10,13,16H,7-8H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
HHPCQLLZYJQHJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline](/img/structure/B14705208.png)
![5-phenyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),7,9,11-tetraen-3-one](/img/structure/B14705222.png)
